molecular formula C11H12BrClOS B14054597 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14054597
M. Wt: 307.63 g/mol
InChI Key: IOPDOUJAENBWCM-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the para position, a methylthio (SCH₃) substituent at the ortho position, and a chlorine atom on the propan-2-one backbone. The bromomethyl group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the methylthio group may contribute to coordination chemistry or modulate solubility .

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-4-8(6-12)2-3-9(11)5-10(14)7-13/h2-4H,5-7H2,1H3

InChI Key

IOPDOUJAENBWCM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CBr)CC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the chloropropanone group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also occur, converting the chloropropanone moiety to alcohols or alkanes.

    Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles, forming various adducts.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The methylthio group can undergo oxidation-reduction reactions, affecting the redox state of the environment. The chloropropanone moiety can participate in addition reactions, modifying the structure and activity of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Brominated Aromatic Ketones

Example Compound : 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()

  • Structural Differences: The target compound lacks the α,β-unsaturated ketone (chalcone) system but includes a chloropropanone backbone. The bromine is attached to a methyl group in the target, whereas in ’s compound, bromine is part of a conjugated enone system.
  • Synthetic Routes : employs bromination of a chalcone precursor followed by elimination, whereas the target compound likely involves bromomethylation of a pre-functionalized aryl ring.
  • Reactivity : The α-bromine in ’s compound facilitates elimination to form conjugated systems, while the bromomethyl group in the target compound may undergo substitution or coupling reactions .

Table 1 : Comparison of Brominated Ketones

Feature Target Compound 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
Backbone 3-Chloropropan-2-one α,β-Unsaturated propenone
Bromine Position Para-bromomethyl α-Bromo (C2 of propenone)
Key Reactivity Nucleophilic substitution (BrCH₂) Elimination to form conjugated systems
Functional Groups Br, Cl, SCH₃ Br, C₆H₅, 4-CH₃C₆H₄

Chalcone Derivatives with Sulfur Substituents

Example Compound : 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one ()

  • Structural Differences : Chalcones (e.g., ) feature an α,β-unsaturated ketone, absent in the target compound. The methylthio group in the target contrasts with hydroxyl/methoxy groups in chalcones, altering electronic and steric profiles.
  • Synthesis : Chalcones are typically synthesized via Claisen-Schmidt condensation (e.g., ), while the target compound likely requires bromomethylation of a pre-formed thiomethyl-substituted aryl ketone.
  • Applications : Chalcones are studied for biological activity (e.g., antimicrobial), whereas the target’s bromomethyl group suggests utility in cross-coupling reactions or polymer chemistry .

Sulfur-Containing Aromatic Compounds

Example Compound : 1-(1H-Imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine ()

  • Role of Methylthio Group : In both compounds, the methylthio group donates electrons via resonance but may sterically hinder reactions at the ortho position. In ’s Schiff base ligand, the methylthio group enhances metal coordination, whereas in the target compound, it may stabilize radical intermediates or modulate solubility .
  • Electronic Effects : The methylthio group’s +M effect in the target compound could deactivate the aryl ring toward electrophilic substitution, contrasting with sulfonyl groups (e.g., ’s methylsulfonyl derivatives), which are strongly electron-withdrawing .

Halogen-Substituted Propanones

Example Compound : 3-Chloro-1-(4-hydroxyphenyl)propan-1-one (Inferred from )

  • Chlorine Position: The chlorine in the target compound is on the propanone backbone, while in chalcone derivatives (e.g., ), halogens are typically on the aryl rings.
  • Impact on Reactivity : Backbone chlorine in the target compound may increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack compared to aryl-substituted chlorides .

Research Findings and Data Gaps

  • Predictably, its bromomethyl and methylthio groups would disrupt planar packing observed in chalcones, leading to lower symmetry .
  • Thermal Stability : Methylthio groups generally reduce thermal stability compared to sulfonyl analogs (), suggesting the target compound may decompose at lower temperatures .

Biological Activity

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromomethyl group and a methylthio group, contribute to its biological activity, particularly in enzyme inhibition and protein modification. This article explores the compound's biological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C11H12BrClOS
  • Molecular Weight : 307.63 g/mol
  • Structure : The compound features a phenyl ring with a bromomethyl substituent and a chloropropanone moiety, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through covalent bonding. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This mechanism is essential for understanding its potential therapeutic effects in drug development.

Enzyme Inhibition

Research indicates that the compound exhibits notable enzyme inhibition properties. It has been shown to interact with various enzymes, potentially modulating their functions. The reactivity of the bromomethyl group allows for the formation of stable adducts with enzyme active sites, which can lead to decreased enzyme activity and altered metabolic pathways.

Anticancer Activity

One study investigated the anticancer properties of structurally similar compounds, highlighting the potential of this compound as an anticancer agent. The compound demonstrated cytotoxic effects against several cancer cell lines, suggesting that it may inhibit tumor growth through its interaction with cellular targets .

Anti-inflammatory Effects

Another area of research focused on the anti-inflammatory properties of compounds related to this compound. The findings indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus supporting their potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities based on their functional groups:

Compound NameMolecular FormulaUnique Features
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-oneC11H12BrClOSContains similar functional groups but differs in substitution patterns
1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-oneC11H12BrClLacks methylthio group; simpler structure but retains bromomethyl functionality
1-(4-Methylthio-2-methylphenyl)propan-2-oneC11H14OSLacks bromomethyl group; exhibits different chemical behavior

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the bromomethyl and methylthio groups through specific reactions. Common reagents used include sodium azide for substitutions and sodium borohydride for reduction processes .

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